Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate
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Overview
Description
Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate is a complex organic compound with a molecular formula of C18H18ClN3O5 and a molecular weight of 391.81 g/mol[_{{{CITATION{{{_1{Ethyl 5-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino ...
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate typically involves multi-step organic reactions. One common approach is the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid with ethyl chloroformate in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding isoxazole derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted isoxazole derivatives.
Scientific Research Applications
This compound has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.
Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery for treating various diseases.
Industry: It may be utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Properties
IUPAC Name |
ethyl 5-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c1-3-25-18(24)14-8-11(27-21-14)9-20-17(23)15-10(2)26-22-16(15)12-6-4-5-7-13(12)19/h4-7,11H,3,8-9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXUWGCCNEUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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